

trans-4-Aminocyclohexanemethanol hydrochloride potential research applications

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Compound of Interest

Compound Name:	<i>trans-4- Aminocyclohexanemethanol hydrochloride</i>
CAS No.:	61367-22-4
Cat. No.:	B3021903

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Technical Guide: trans-4- Aminocyclohexanemethanol Hydrochloride A Rigid, Saturated Bifunctional Scaffold for Drug Discovery

CAS: 50910-54-8 (HCl salt) / 1467-84-1 (Free Base) Molecular Formula: C

H

NO

HCl Molecular Weight: 165.66 g/mol (HCl salt)

Executive Summary & Chemical Identity

trans-4-Aminocyclohexanemethanol hydrochloride is a bifunctional aliphatic building block characterized by a cyclohexane ring bearing a primary amine and a hydroxymethyl group in a trans-1,4-configuration. Unlike its aromatic counterparts (e.g., 4-aminobenzyl alcohol), this saturated scaffold offers high Fsp

character, improved aqueous solubility, and distinct vector alignment due to its chair conformation.

It is distinct from Tranexamic acid (which possesses a carboxylic acid) and trans-4-aminocyclohexanol (where the hydroxyl is directly attached to the ring). Its primary utility lies in its ability to serve as a rigid spacer that extends a pharmacophore while maintaining specific stereochemical orientation.

Stereochemical Importance

In the trans isomer, both the amino group (at C4) and the hydroxymethyl group (at C1) typically adopt an equatorial-equatorial orientation in the lowest energy chair conformation. This rigidity is crucial for:

- **Vector Definition:** Fixing the distance and angle between the amine and the alcohol handles.
- **Metabolic Stability:** Reducing susceptibility to oxidative metabolism compared to phenyl rings.
- **Solubility:** Lowering logP values relative to aromatic bioisosteres.

Medicinal Chemistry Applications

Bioisosteric Replacement & Linker Design

The cyclohexane ring is a classic bioisostere for the phenyl ring. Replacing a 1,4-disubstituted phenyl ring with trans-1,4-cyclohexylene can improve the physicochemical profile of a drug candidate without significantly altering the binding mode.

- **PROTAC Linkers:** The diametric functional handles (amine and alcohol) allow for orthogonal functionalization. The alcohol can be converted to a leaving group (mesylate/tosylate) for alkylation, while the amine can participate in amide coupling or reductive amination.

- Peptidomimetics: The scaffold mimics the spatial arrangement of extended peptide chains, serving as a non-hydrolyzable spacer.

Targeted Inhibitor Classes

Recent literature and patent filings highlight the utility of this scaffold in specific therapeutic areas:

- TrkA Kinase Inhibitors: Used as a core motif to link the hinge-binding region with solvent-exposed solubilizing groups. The saturated ring provides a "kink" that can optimize fit within the ATP-binding pocket or allosteric sites.
- V1A Receptor Antagonists: Employed to construct orally bioavailable antagonists.[1] The amino group often interacts with aspartate residues in GPCR transmembrane domains, while the hydroxymethyl arm extends to capture additional hydrogen bonding interactions.
- LSD1 Inhibitors: utilized in the synthesis of lysine-specific demethylase 1 inhibitors, where the amine mimics the lysine substrate.

Synthetic Protocols & Methodologies

Synthesis of the Core Scaffold

If not purchased commercially, the molecule is typically synthesized via the reduction of trans-4-aminocyclohexanecarboxylic acid esters.

Protocol: Reduction of Methyl trans-4-(Boc-amino)cyclohexanecarboxylate Note: This protocol yields the Boc-protected intermediate, which is then deprotected to the HCl salt.

- Reagents: Methyl trans-4-(Boc-amino)cyclohexanecarboxylate (1.0 eq), LiAlH₄ (1.2 eq), Anhydrous THF.
- Setup: Flame-dried 3-neck flask under Nitrogen/Argon atmosphere.
- Procedure:
 - Suspend LiAlH₄

in dry THF at 0°C.

- Add the ester dropwise (dissolved in THF) maintaining internal temp <10°C.
- Warm to Room Temperature (RT) and stir for 12–16 hours.
- Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH), then 15% NaOH (1 mL per g), then water (3 mL per g).
- Filter the granular precipitate through Celite.
- Concentrate filtrate to yield tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate.[2][3]
- Deprotection: Treat with 4M HCl in Dioxane to yield **trans-4-Aminocyclohexanemethanol hydrochloride**.

Orthogonal Functionalization Workflow

The following diagram illustrates the logical flow for selectively reacting the amine or alcohol.



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Caption: Workflow for orthogonal functionalization. The amine is typically protected first to allow modification of the hydroxymethyl group.

Quantitative Physicochemical Profile

The following table compares trans-4-Aminocyclohexanemethanol HCl with its aromatic and non-extended analogs.

Property	trans-4-Aminocyclohexane methanol	4-Aminobenzyl Alcohol	trans-4-Aminocyclohexanol
Hybridization	sp (Saturated)	sp (Aromatic)	sp (Saturated)
Geometry	Rigid Chair (Equatorial)	Planar	Rigid Chair
Linker Length	Extended (~6.5 Å N-to-O)	Planar (~5.8 Å N-to-O)	Short (~5.0 Å N-to-O)
Solubility	High (Water/MeOH)	Moderate	High
Metabolic Risk	Low (No aromatic hydroxylation)	High (Quinone methide formation)	Low
Basicity (pKa)	~10.5 (Primary Amine)	~4.5 (Aniline)	~10.5

Data derived from standard physicochemical consensus for cyclohexylamines vs anilines.

Safety & Handling

- Hazards: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.
- Storage: Hygroscopic. Store in a desiccator at room temperature or 4°C.
- Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents which may oxidize the alcohol to the aldehyde/acid or the amine to the N-oxide.

References

- TrkA Inhibitor Synthesis:WO2013088257A1 - Substituted heterocyclic compounds as tropomyosin receptor kinase a (trka) inhibitors. Google Patents. [Link](#)
- Synthetic Protocol (Reduction): Shen, Y., et al. "Discovery of a Potent, Selective, and Brain-Penetrant Kinase Inhibitor." Journal of Medicinal Chemistry, 2019, 62(9), 4755-4771.

(Protocol adapted from tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate synthesis).

[Link](#)

- V1A Receptor Antagonists:WO2016160617 - Preparation of substituted cyclohexylamines as V1a receptor antagonists.
- Physicochemical Properties:**trans-4-Aminocyclohexanemethanol hydrochloride** Product Data. Accela ChemBio / Sigma-Aldrich Technical Sheets. [Link](#)

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